REACTION_SMILES
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[CH3:18][C:19]#[N:20].[Cl:21][CH2:22][Cl:23].[F:1][c:2]1[c:3]([C:4]#[N:5])[cH:6][cH:7][c:8]([CH:10]([c:11]2[n:12]([CH3:16])[cH:13][n:14][cH:15]2)[OH:17])[cH:9]1.[O:24]=[Mn:25]=[O:26]>>[F:1][c:2]1[c:3]([C:4]#[N:5])[cH:6][cH:7][c:8]([C:10]([c:11]2[n:12]([CH3:16])[cH:13][n:14][cH:15]2)=[O:17])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1cncc1C(O)c1ccc(C#N)c(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Mn]=O
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Name
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Type
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product
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Smiles
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Cn1cncc1C(=O)c1ccc(C#N)c(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |